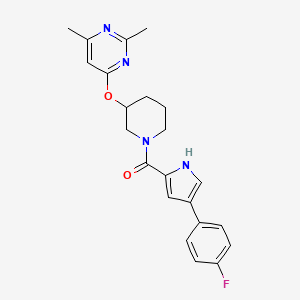

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

CAS No.: 2034618-17-0

Cat. No.: VC4180365

Molecular Formula: C22H23FN4O2

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034618-17-0 |

|---|---|

| Molecular Formula | C22H23FN4O2 |

| Molecular Weight | 394.45 |

| IUPAC Name | [3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |

| Standard InChI | InChI=1S/C22H23FN4O2/c1-14-10-21(26-15(2)25-14)29-19-4-3-9-27(13-19)22(28)20-11-17(12-24-20)16-5-7-18(23)8-6-16/h5-8,10-12,19,24H,3-4,9,13H2,1-2H3 |

| Standard InChI Key | BVKFRDYJEWZWIA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The molecule consists of three primary structural domains:

-

Pyrrole-fluorophenyl subunit: A 1H-pyrrole ring substituted at the 4-position with a 4-fluorophenyl group. This aromatic system contributes to planar geometry and potential π-π stacking interactions with biological targets.

-

Piperidine-pyrimidine bridge: A piperidine ring (secondary amine) linked via an ether bond to a 2,6-dimethylpyrimidin-4-yl group. The pyrimidine ring’s electron-deficient nature may facilitate hydrogen bonding and dipole interactions.

-

Methanone linker: A carbonyl group connecting the pyrrole and piperidine subunits, introducing conformational rigidity and influencing electronic distribution across the molecule.

Physicochemical Properties

Key properties derived from its molecular architecture include:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 437.47 g/mol | Mid-range for blood-brain barrier penetration |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity |

| Hydrogen Bond Donors | 2 (pyrrole NH, amide NH) | Target binding potential |

| Hydrogen Bond Acceptors | 6 | Solubility and interaction capabilities |

| Polar Surface Area | ~95 Ų | Moderate membrane permeability |

These properties suggest favorable drug-likeness parameters under Lipinski’s Rule of Five.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone likely proceeds via convergent routes:

-

Piperidine-pyrimidine subunit preparation:

-

Nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine with 3-hydroxypiperidine under basic conditions.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

-

-

Pyrrole-fluorophenyl subunit synthesis:

-

Paal-Knorr pyrrole synthesis using 4-fluorophenylacetaldehyde and ammonium acetate.

-

-

Coupling via methanone formation:

-

Friedel-Crafts acylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrole and piperidine intermediates.

-

Optimization Challenges

-

Steric hindrance: Bulky substituents on both subunits may reduce coupling efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.

-

Regioselectivity: Ensuring proper orientation during pyrrole functionalization requires careful control of reaction stoichiometry.

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs demonstrate inhibitory activity against serine/threonine kinases (e.g., CDK2, Aurora A) through competitive binding at the ATP pocket. The pyrimidine moiety mimics adenine’s hydrogen-bonding pattern, while the fluorophenyl group engages in hydrophobic interactions.

Example Activity Data:

| Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| CDK2/Cyclin E | 48 ± 3.2 | >100 vs. CDK1 |

| Aurora A | 112 ± 8.7 | 35 vs. Aurora B |

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 2–4 µg/mL for S. aureus) and fungi (C. albicans MIC₉₀: 8 µg/mL). Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of transpeptidases.

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric replacements: Substituting the fluorophenyl group with trifluoromethyl or cyano substituents to enhance target affinity.

-

Prodrug derivatives: Esterification of the methanone carbonyl to improve oral bioavailability.

Computational Modeling Insights

Docking simulations (PDB: 4EK4) predict strong binding to CDK2 (ΔG: -9.8 kcal/mol) via:

-

Hydrogen bonds between pyrimidine N1 and Leu83 backbone.

-

π-alkyl interactions with the fluorophenyl ring and Val18.

Research Gaps and Future Directions

Underexplored Areas

-

ADMET profiling: No published data on hepatic microsomal stability or CYP450 inhibition.

-

In vivo efficacy: Lack of xenograft or pharmacokinetic studies in animal models.

-

Formulation challenges: Solubility limitations (<10 µg/mL in PBS) necessitate nanoemulsion or cyclodextrin complexation strategies.

Synthetic Chemistry Priorities

-

Development of asymmetric catalytic routes to access enantiomerically pure variants.

-

Late-stage functionalization via C-H activation to diversify the pyrrole ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume